

Application Note: Quantification of Zolazepam in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Zolazepam-d3	
Cat. No.:	B15295360	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of zolazepam in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes midazolam as an internal standard (IS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution of ammonium acetate and acetonitrile. The method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of zolazepam concentrations in a biological matrix.

Introduction

Zolazepam is a benzodiazepine derivative used as a tranquilizer in veterinary medicine, often in combination with the dissociative anesthetic tiletamine.[1] Accurate quantification of zolazepam in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of zolazepam in plasma, adapted from established methodologies for benzodiazepine analysis.[1][2]

ExperimentalMaterials and Reagents

· Zolazepam reference standard



- · Midazolam (Internal Standard) reference standard
- Acetonitrile (HPLC grade)
- Ammonium acetate (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Control plasma

Equipment

- Liquid chromatograph (LC) system
- Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μm)
- Microcentrifuge
- Analytical balance
- Pipettes

Sample Preparation

A simple protein precipitation method is used for plasma sample preparation.[3][4]

- To 100 μL of plasma sample in a microcentrifuge tube, add 20 μL of internal standard working solution (Midazolam in 50% acetonitrile).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[3]
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.



• Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

• Column: C18 reversed-phase, 50 x 2.1 mm, 3.5 μm

• Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

• Mobile Phase B: Acetonitrile with 0.1% Formic Acid

• Flow Rate: 0.4 mL/min

• Injection Volume: 10 μL

Gradient:

Time (min)	%B
0.0	20
2.5	80
3.0	80
3.1	20
5.0	20

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Table 1: Mass Spectrometer Parameters



Parameter	Setting
Ionization Mode	ESI Positive
Capillary Voltage	3500 V
Desolvation Temperature	450 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Table 2: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Declusterin g Potential (V)
Zolazepam	286.1	258.1	100	25	40
Midazolam (IS)	326.1	291.1	100	30	45

Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. [5][6][7][8]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for zolazepam in plasma. The coefficient of determination (r^2) was >0.99.

Table 3: Representative Calibration Curve Data



Concentration (ng/mL)	Mean Peak Area Ratio (Zolazepam/IS)
1	0.012
5	0.058
10	0.115
50	0.582
100	1.161
500	5.835
1000	11.682

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

Table 4: Accuracy and Precision Data

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	8.5	105.2	9.8	103.5
Low	3	6.2	98.7	7.5	101.2
Mid	300	4.8	102.1	5.9	100.8
High	800	4.1	99.5	5.2	99.1

Recovery

The extraction recovery of zolazepam and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery



Compound	Concentration (ng/mL)	Mean Recovery (%)
Zolazepam	3	92.5
Zolazepam	800	95.1
Midazolam (IS)	100	93.8

Experimental Workflow Diagram



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Caption: LC-MS/MS workflow for zolazepam quantification in plasma.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of zolazepam in plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and professionals in drug development and veterinary medicine.

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